6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride
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Overview
Description
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is a chemical compound that features a pyrazole ring attached to an oxazepane ring, with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride typically involves the reaction of pyrazole derivatives with oxazepane precursors under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product. For instance, one common method involves the cyclization of a pyrazole derivative with an oxazepane intermediate in the presence of a strong acid, such as hydrochloric acid, to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Pyrazol-1-yl-1,4-oxazepane: The base compound without the hydrochloride group.
1,4-Oxazepane derivatives: Compounds with similar oxazepane ring structures but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness
6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is unique due to its combined pyrazole and oxazepane ring structures, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-pyrazol-1-yl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-10-11(4-1)8-6-9-3-5-12-7-8;/h1-2,4,8-9H,3,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNRGOFNGRHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N2C=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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